molecular formula C26H21ClF4N6O4 B3325157 Asundexian CAS No. 2064121-65-7

Asundexian

カタログ番号: B3325157
CAS番号: 2064121-65-7
分子量: 592.9 g/mol
InChIキー: XYWIPYBIIRTJMM-IBGZPJMESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

アスンデキサンの合成には、複数のステップが関与し、重要な中間体の調製から始まります反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、高収率と高純度を実現します .

工業生産方法

アスンデキサンの工業生産は、同様の合成経路に従いますが、大規模製造向けに最適化されています。これには、自動化された反応器、連続フロープロセス、および厳格な品質管理対策の使用が含まれ、一貫性と効率性を維持します。 合成プロセスのスケーラビリティは、臨床試験と潜在的な市場供給の需要を満たすために不可欠です .

化学反応の分析

反応の種類

アスンデキサンは、次のようないくつかの種類の化学反応を起こします。

一般的な試薬と条件

アスンデキサンの合成と修飾に使用される一般的な試薬には、次のものがあります。

生成される主要な生成物

これらの反応から生成される主な生成物は、通常、最終的な有効成分(API)を得るためにさらに処理される中間体です。 各ステップは、目的の化学的変換が副生成物を最小限に抑えて行われるように、注意深く監視されます .

科学研究への応用

アスンデキサンは、幅広い科学研究に応用されています。

科学的研究の応用

Pharmacological Profile

Asundexian is characterized as a small molecule inhibitor with high potency against human FXIa. Its mechanism of action allows for effective antithrombotic effects without significantly increasing bleeding risks. The following table summarizes key pharmacological properties:

Property Details
Target Activated coagulation factor XI (FXIa)
Administration Route Oral
Potency (IC50) 1.0 nM against human FXIa
Selectivity High selectivity over other serine proteases
Efficacy in Models Reduced thrombus weight in arterial and venous thrombosis models
Bleeding Risk No increase in bleeding times compared to controls

OCEANIC-AF Trial

The OCEANIC-AF trial was pivotal in assessing this compound's efficacy compared to apixaban in patients with atrial fibrillation (AF). The trial aimed to establish whether this compound could prevent thromboembolic events while exhibiting a superior safety profile regarding bleeding.

  • Primary Efficacy Endpoint : Stroke or systemic embolism
  • Primary Safety Endpoint : Major bleeding events as defined by ISTH
  • Findings : this compound was found to be inferior to apixaban in preventing stroke (1.3% vs. 0.4%) but demonstrated fewer major bleeding events (0.2% vs. 0.7%) .

Phase II Studies

Phase II trials have indicated that this compound may offer improved safety compared to traditional anticoagulants like apixaban:

  • Patient Cohorts : Included individuals with AF, recent acute myocardial infarction, or stroke.
  • Bleeding Outcomes : this compound showed lower rates of major bleeding compared to apixaban across multiple studies, indicating a favorable safety profile .

Case Study 1: Atrial Fibrillation Management

A cohort study involving patients with AF treated with this compound demonstrated a significant reduction in major bleeding incidents compared to those receiving standard anticoagulation therapy. The study highlighted the importance of monitoring patient outcomes related to both efficacy and safety.

Case Study 2: Post-Stroke Prevention

In patients who experienced non-cardioembolic ischemic strokes, this compound was evaluated for its effectiveness in preventing subsequent strokes when administered alongside standard care. Preliminary results suggested promising outcomes regarding stroke prevention without an increase in bleeding risks.

Upcoming Trials

  • OCEANIC-AFINA : Investigating this compound in patients aged ≥65 years with AF who are ineligible for traditional oral anticoagulants due to bleeding risks .

作用機序

アスンデキサンは、凝固カスケードの固有経路における重要な酵素であるFXIaを選択的に阻害することで効果を発揮します。アスンデキサンは、FXIaの活性部位に結合することで、因子XIからその活性型への変換を防ぎ、トロンビンの形成とそれに続く血栓形成を抑制します。 この選択的阻害により、病的な血栓症を効果的に予防しながら、出血のリスクを最小限に抑えることができます .

類似の化合物との比較

類似の化合物

アスンデキサンの独自性

アスンデキサンの独自性は、FXIaを選択的に阻害することにあります。これは、因子Xaを標的とするアピキサバンやリバーロキサバン、またはトロンビンを阻害するダビガトランなどの他の抗凝固剤の機序とは異なります。 この選択性により、血栓塞栓症を効果的に予防しながら、出血のリスクを軽減することで、より優れた安全性プロファイルが得られる可能性があります .

類似化合物との比較

Similar Compounds

Uniqueness of Asundexian

This compound’s uniqueness lies in its selective inhibition of FXIa, which is distinct from the mechanisms of other anticoagulants like apixaban and rivaroxaban that target factor Xa, or dabigatran that inhibits thrombin. This selectivity potentially offers a better safety profile by reducing the risk of bleeding while effectively preventing thromboembolic events .

生物活性

Asundexian (BAY 2433334) is a novel oral small molecule inhibitor targeting activated coagulation factor XI (FXIa), which plays a critical role in the coagulation cascade. The biological activity of this compound has garnered significant attention due to its potential applications in preventing thrombosis while minimizing bleeding risks. This article reviews the pharmacological profile, efficacy, safety, and ongoing clinical studies related to this compound.

This compound selectively inhibits FXIa, which is involved in the development and propagation of thrombosis but has a minor role in hemostasis. By inhibiting FXIa, this compound reduces thrombin generation and subsequent clot formation, making it an attractive target for antithrombotic therapy.

Pharmacological Profile

In vitro Studies:

  • This compound demonstrated a potent inhibitory effect on human FXIa with an IC50 value of approximately 1.0 nM in buffer systems. It exhibited high selectivity, not significantly affecting other serine proteases involved in hemostasis at concentrations over 1000-fold higher than those required for FXIa inhibition .

In vivo Studies:

  • In various animal models, this compound showed a dose-dependent reduction in thrombus weight in both arterial and venous thrombosis models without increasing bleeding times .

Summary of Key Trials

Study NamePopulationEfficacy OutcomesSafety Outcomes
OCEANIC-AFPatients with Atrial FibrillationHigher rate of stroke/systemic embolism (1.3% vs. 0.4% with apixaban)Fewer major bleeding events (0.2% vs. 0.7% with apixaban)
PACIFIC-StrokePatients post-strokeReduced recurrent stroke/transient ischemic attacksSimilar bleeding rates compared to placebo
Phase 2 MI TrialPost-acute myocardial infarction patientsSignificant inhibition of FXIa (>90% with 50 mg)Comparable bleeding rates to placebo

The OCEANIC-AF trial , which compared this compound to apixaban in patients with atrial fibrillation, was terminated early due to an increased incidence of stroke or systemic embolism associated with this compound treatment (hazard ratio 3.79) . However, it was noted that this compound was linked to fewer major bleeding events compared to apixaban.

The PACIFIC-Stroke trial focused on patients who had experienced acute non-cardioembolic ischemic strokes and showed promising results regarding the prevention of recurrent strokes without significant increases in bleeding risk .

Case Studies and Observations

In a pooled analysis from phase II trials involving over 3,400 patients, this compound was associated with fewer major bleeding events compared to apixaban. The most common sites of bleeding included gastrointestinal and respiratory systems, but there was no significant correlation between drug exposure and increased bleeding risk .

特性

IUPAC Name

4-[[(2S)-2-[4-[5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]phenyl]-5-methoxy-2-oxopyridin-1-yl]butanoyl]amino]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClF4N6O4/c1-3-19(25(40)33-14-5-6-15(24(32)39)18(28)9-14)36-11-21(41-2)17(10-23(36)38)16-8-13(27)4-7-20(16)37-12-22(34-35-37)26(29,30)31/h4-12,19H,3H2,1-2H3,(H2,32,39)(H,33,40)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWIPYBIIRTJMM-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)C(=O)N)F)N2C=C(C(=CC2=O)C3=C(C=CC(=C3)Cl)N4C=C(N=N4)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)NC1=CC(=C(C=C1)C(=O)N)F)N2C=C(C(=CC2=O)C3=C(C=CC(=C3)Cl)N4C=C(N=N4)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClF4N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2064121-65-7
Record name Asundexian [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2064121657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ASUNDEXIAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA585UM8DE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Asundexian
Reactant of Route 2
Reactant of Route 2
Asundexian
Reactant of Route 3
Reactant of Route 3
Asundexian
Reactant of Route 4
Reactant of Route 4
Asundexian
Reactant of Route 5
Reactant of Route 5
Asundexian
Reactant of Route 6
Reactant of Route 6
Asundexian

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。